1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Description
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol (CAS: Not explicitly provided; structural identifier: (2S)-enantiomer) is a brominated phenoxypropanol derivative featuring a pyrrolidine (5-membered saturated amine ring) substituent. Its molecular formula is C₁₃H₁₈BrNO₂, with a defined stereochemistry at the C2 position (S-configuration) . The compound’s structure includes a 2-bromophenoxy group linked to a propan-2-ol backbone, with a pyrrolidin-1-yl moiety at the third carbon. Key identifiers include:
- SMILES: OC(COc1ccccc1Br)CN1CCCC1
- InChI: InChI=1S/C13H18BrNO2/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15/h1-2,5-6,11,16H,3-4,7-10H2/t11-/m0/s1 .
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-5-1-2-6-13(12)17-10-11(16)9-15-7-3-4-8-15/h1-2,5-6,11,16H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOKDVHZIOSSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=CC=CC=C2Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387790 | |
| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-41-9 | |
| Record name | 1-(2-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to produce 2-bromophenol.
Etherification: The 2-bromophenol is then reacted with an appropriate alkylating agent to form 2-bromophenoxyalkane.
Addition of Pyrrolidine: The final step involves the nucleophilic substitution of the bromophenoxyalkane with pyrrolidine, resulting in the formation of this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of brominated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, altering their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparative Structural and Physical Properties
Functional Implications
- Piperidine’s larger ring could increase steric hindrance but improve solubility due to extended alkyl chains .
- Salt Form : The hydrochloride derivative offers improved aqueous solubility, critical for pharmacological formulations .
Research Findings and Mechanistic Insights
Pharmacological Considerations (Inferred)
- Lipophilicity : The pyrrolidine analogue’s lower molecular weight and smaller ring may reduce logP values compared to piperidine derivatives, influencing blood-brain barrier permeability.
- Salt vs. Free Base: The hydrochloride salt’s ionic character enhances solubility but may limit membrane permeability in non-ionized environments .
Biological Activity
1-(2-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is an organic compound characterized by a bromophenoxy moiety attached to a pyrrolidinylpropanol backbone. Its molecular formula is with a molecular weight of approximately 300.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological research and pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenoxy group can modulate the activity of these targets, while the pyrrolidinyl component enhances binding affinity and specificity, potentially influencing various biochemical pathways. This mechanism is critical for understanding its therapeutic potential.
Pharmacological Applications
This compound has been investigated for several pharmacological effects:
- Neurological Impact : The compound has been studied for its effects on neurotransmitter systems, potentially serving as a therapeutic agent in treating neurological disorders.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Bromophenoxy)acetone | Lacks pyrrolidinyl group | Different reactivity and potential applications |
| 3-(2-Bromophenoxy)propan-1-amine | Contains an amine group | Varies in reactivity and biological effects |
| 2-(2-Bromophenoxy)ethanol | Shorter carbon chain | Distinct physical and chemical properties |
Study on Neurological Activity
In a study exploring the effects of this compound on neurotransmitter systems, researchers found that the compound could enhance dopamine release in neuronal cultures. This suggests potential applications in treating disorders like Parkinson's disease.
Antiviral Properties Investigation
Another research effort focused on the antiviral properties of this compound, where it was shown to inhibit the replication of certain RNA viruses in vitro. The mechanism involved blocking viral RNA synthesis, highlighting its potential as a lead compound for antiviral drug development.
Anti-inflammatory Research
A recent study evaluated the anti-inflammatory effects of various derivatives of this compound. It was found that specific modifications to the structure enhanced its ability to inhibit pro-inflammatory cytokines, indicating a promising avenue for developing new anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
